Cas no 1036389-72-6 (Tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate)

Tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage under standard conditions. Its 5-amino and 3-oxo functional groups provide reactive sites for further derivatization, enabling the synthesis of complex heterocyclic compounds. This compound is particularly useful in the development of indazole-based scaffolds, which are prominent in medicinal chemistry due to their biological activity. High purity and consistent performance make it a reliable choice for research and industrial-scale processes.
Tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate structure
1036389-72-6 structure
Product name:Tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
CAS No:1036389-72-6
MF:C12H15N3O3
MW:249.265802621841
CID:4677639

Tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
    • Tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
    • Inchi: 1S/C12H15N3O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)10(16)14-15/h4-6H,13H2,1-3H3,(H,14,16)
    • InChI Key: MYJZYQJOXJNACN-UHFFFAOYSA-N
    • SMILES: O(C(N1C2C=CC(=CC=2C(N1)=O)N)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 364
  • Topological Polar Surface Area: 84.7

Tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM257573-1g
tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
1036389-72-6 97%
1g
$657 2023-02-19
Chemenu
CM257573-1g
tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
1036389-72-6 97%
1g
$686 2021-08-18
Chemenu
CM257573-5g
tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
1036389-72-6 97%
5g
$2061 2021-08-18
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11756-5g
tert-butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
1036389-72-6 95%
5g
$1500 2023-09-07

Additional information on Tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS No. 1036389-72-6): A Comprehensive Overview in Modern Chemical Biology

Tert-butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, identified by its CAS number 1036389-72-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound belongs to the indazole family, a class of molecules known for their diverse biological activities and therapeutic implications.

The molecular structure of Tert-butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate features a fused indazole ring system with substituents that enhance its pharmacological profile. The presence of an amino group at the 5-position and a carboxylate moiety at the 1-position, along with a tert-butyl group, contributes to its stability and reactivity. These structural elements make it a valuable scaffold for designing novel bioactive molecules.

In recent years, there has been growing interest in indazole derivatives as potential therapeutic agents. The indazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific modifications present in Tert-butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate are believed to enhance its interaction with biological targets, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Enzymes are critical targets in drug discovery due to their involvement in numerous biological pathways. Studies have shown that indazole derivatives can interact with enzymes by binding to their active sites or allosteric regions, thereby altering their function. The structural features of Tert-butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate, particularly the amino and carboxylate groups, are well-suited for such interactions.

Recent research has highlighted the importance of computational methods in the design and optimization of drug candidates. Molecular modeling techniques have been employed to predict the binding affinity and mode of interaction between Tert-butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate and various biological targets. These studies have provided valuable insights into the compound's pharmacophore and have guided the development of more potent derivatives.

The synthesis of Tert-butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high yield and purity. Multi-step synthetic routes involving cyclization reactions and functional group transformations have been developed to construct the indazole core efficiently.

In addition to its potential as a drug candidate, Tert-butyl 5-amino-3-oxyozaolindole has shown promise as a tool compound for biochemical studies. Its well-defined structure allows researchers to probe the mechanisms of various biological processes. For instance, it has been used to investigate the role of specific enzymes in signal transduction pathways.

The pharmaceutical industry is increasingly leveraging biotechnological approaches to discover and develop new drugs. Biocatalysis and enzyme engineering have emerged as powerful tools for modifying complex molecules like Tert-butyl 5-amino-oxyzaolindole. These techniques can be used to introduce specific functional groups or to optimize the compound's pharmacokinetic properties.

The future prospects for Tert-butyl 5-amino-oxyzaolindole are promising, with ongoing research aimed at expanding its therapeutic applications. Novel synthetic strategies are being explored to generate libraries of related compounds for high-throughput screening. Additionally, preclinical studies are being conducted to evaluate its safety and efficacy in animal models.

The development of new pharmaceuticals is a complex process that requires collaboration across multiple disciplines. Chemists, biologists, pharmacologists, and clinicians must work together to bring new drugs from bench to market. The study of compounds like Tert-butyl 5-amino-oxyzaolindole exemplifies this interdisciplinary approach and highlights the importance of innovative research in advancing human health.

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